1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups and a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the triazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar structure but with different substituents.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Contains a phenyl group instead of a pyridine ring.
Propazine: A triazine herbicide with different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-pyridin-3-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-16(2)10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6H,1-2H3,(H2,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLIMWOTWFWHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353434 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-85-4 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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